molecular formula C7H15ClO5S B1528827 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride CAS No. 1342017-76-8

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

Cat. No.: B1528827
CAS No.: 1342017-76-8
M. Wt: 246.71 g/mol
InChI Key: MOWNETJQZGGNTN-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H15ClO5S and its molecular weight is 246.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, a sulfonyl chloride compound with the molecular formula C₇H₁₅ClO₅S and a molecular weight of 246.71 g/mol, is primarily utilized in medicinal chemistry for its reactivity in organic synthesis. This compound features a sulfonyl group (–SO₂Cl) linked to a branched ether chain, which enhances its chemical properties and reactivity. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing various pharmaceuticals and chemical intermediates.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds containing sulfonyl chloride groups are often explored for their potential antibacterial and antifungal properties. The unique reactivity allows for modifications of biological molecules, potentially leading to enhanced pharmacological effects.

The mechanism of action for sulfonyl chlorides typically involves:

  • Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, or thiols, facilitating the formation of sulfonamides or sulfonate esters.
  • Modification of Biological Molecules : This reaction can result in the alteration of proteins or enzymes, influencing their activity and signaling pathways.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various chemical methods that require careful control to ensure high yields. Interaction studies have focused on its reactivity with different nucleophiles, which is crucial for understanding its potential biological effects.

Synthesis Method Description
Nucleophilic SubstitutionReacts with amines or alcohols to form sulfonamides or esters.
Sulfonation ReactionsUtilized in the formation of complex structures necessary for drug development.

Case Studies

  • Antimicrobial Activity : Research indicates that compounds with similar sulfonyl chloride structures exhibit significant antimicrobial properties. For instance, studies have shown that certain sulfonyl chlorides can effectively inhibit bacterial growth in vitro.
  • Pharmacological Studies : Investigations into the interactions between this compound and various biological targets are ongoing. These studies aim to elucidate its potential as a therapeutic agent by assessing its effects on enzyme activity and cellular signaling pathways.
  • Toxicological Assessments : Preliminary toxicological studies suggest that while the compound may exhibit some degree of toxicity at high doses, it does not classify as a specific target organ toxicant upon repeated exposure.

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO5S/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNETJQZGGNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342017-76-8
Record name 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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